molecular formula C11H12ClN5 B2471700 4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride CAS No. 2319846-00-7

4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride

Cat. No.: B2471700
CAS No.: 2319846-00-7
M. Wt: 249.7
InChI Key: WHSZQAFESILAFG-UHFFFAOYSA-N
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Description

4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core substituted with methyl groups at the 4- and 6-positions, linked to a pyrazole ring.

Properties

IUPAC Name

6-methyl-4-(4-methylpyrazol-1-yl)-5H-pyrrolo[3,2-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5.ClH/c1-7-4-14-16(5-7)11-10-9(12-6-13-11)3-8(2)15-10;/h3-6,15H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSZQAFESILAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3C=C(C=N3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride typically involves multiple steps, including cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Effects

The compound’s pyrrolo[3,2-d]pyrimidine core is structurally analogous to benzofuro[3,2-d]pyrimidines and benzothieno[3,2-d]pyrimidines (). Key differences include:

  • Substituent Position: The 4- and 6-methyl groups on the pyrrolopyrimidine ring may reduce reactivity toward nucleophilic attack compared to benzofuro/benzothieno analogs, which lack methyl substituents and undergo ring cleavage under hydroxylamine hydrochloride treatment .
Table 1: Substituent Comparison of Pyrrolo/Benzo-Fused Pyrimidines
Compound Class Core Structure Key Substituents Reactivity Profile
Target Compound Pyrrolo[3,2-d]pyrimidine 4- and 6-methyl Likely stable to ring cleavage
Benzofuro[3,2-d]pyrimidine Benzofuran + pyrimidine Unsubstituted Prone to ring cleavage with NH₂OH
Pyrido[2,3-d]pyrimidine Pyridine + pyrimidine Variable (e.g., amino, chloro) Modulates kinase inhibition

Functional Group Influence on Bioactivity

  • Pyrazole vs. Tetrazole Rings : The pyrazole moiety in the target compound differs from tetrazole-containing analogs (e.g., octahydro-pyrrolo[3,4-c]pyrrole-tetrazole in ). Pyrazoles generally exhibit lower acidity (pKa ~10–12) compared to tetrazoles (pKa ~4–5), affecting membrane permeability and target binding .
  • Hydrochloride Salt vs. Free Base: The hydrochloride form improves aqueous solubility, contrasting with neutral pyrrolidinone derivatives (e.g., ), which may require co-solvents for biological testing.

Biological Activity

4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant research findings and tables summarizing key data.

Molecular Formula: C13H15N5•HCl
Molecular Weight: 276.75 g/mol
IUPAC Name: 4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler pyrimidine derivatives. Key steps include:

  • Formation of the Pyrimidine Core: Utilizing reagents such as hydrazines and carbonyl compounds.
  • Introduction of the Pyrazole Moiety: Achieved through cyclization reactions.
  • Hydrochloride Salt Formation: Conducted to enhance solubility and stability for biological assays.

Biological Mechanisms

The biological activity of 4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes: Inhibition of specific kinases and phosphatases involved in cell signaling.
  • Receptors: Modulation of receptor activity influencing neurotransmitter systems.
  • Nucleic Acids: Interaction with DNA/RNA affecting transcriptional regulation.

Pharmacological Activities

Research has demonstrated that this compound exhibits a range of pharmacological effects, which are summarized in the following table:

Activity TypeObserved EffectsReference
Anti-inflammatorySignificant reduction in TNF-α and IL-6 levels
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal models

Case Studies and Research Findings

  • Anti-inflammatory Activity:
    A study evaluated the anti-inflammatory potential of various pyrazole derivatives, including our compound. Results indicated a notable inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
  • Antimicrobial Efficacy:
    In vitro tests showed that 4-methyl-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride exhibited significant antimicrobial activity against E. coli and S. aureus, suggesting its potential as a therapeutic agent for bacterial infections .
  • Anticancer Properties:
    The compound was tested against various cancer cell lines, demonstrating its ability to induce apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound may serve as a lead for developing novel anticancer therapies .

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